5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- is a heterocyclic compound that belongs to the pyridazino[4,5-b]indole family. This compound is characterized by the presence of two trifluoromethyl groups at positions 1 and 4 of the pyridazino[4,5-b]indole core. The unique structure of this compound makes it a subject of interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the [4+2] cycloaddition reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine with indole . This reaction typically requires the use of a suitable solvent and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic routes mentioned above. This includes scaling up the reaction, optimizing reaction conditions, and ensuring the purity of the final product. The use of palladium-mediated coupling reactions and other advanced techniques can also be employed to enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acyl chlorides) are used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth, survival, and metabolism . The compound’s ability to modulate these pathways makes it a potential candidate for targeted drug therapy .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting various biological activities.
Carbazole: A compound with a similar scaffold, known for its anti-tumor and DNA-binding properties.
Uniqueness: 5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups, which enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
111888-15-4 |
---|---|
Molecular Formula |
C12H5F6N3 |
Molecular Weight |
305.18 g/mol |
IUPAC Name |
1,4-bis(trifluoromethyl)-5H-pyridazino[4,5-b]indole |
InChI |
InChI=1S/C12H5F6N3/c13-11(14,15)9-7-5-3-1-2-4-6(5)19-8(7)10(21-20-9)12(16,17)18/h1-4,19H |
InChI Key |
FZMJWCBPPOSMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NN=C3C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.